2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid
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Overview
Description
2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as phenylalanine derivatives. The process may involve protection and deprotection steps to ensure the selective reaction of functional groups. Typical reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques. The use of high-throughput screening allows for the rapid identification of optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in catalytic reactions that alter its structure and function. The pathways involved may include amino acid metabolism and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-carboxymuconic semialdehyde: Another amino acid derivative with similar functional groups.
2-[(2-Amino-2-carboxyethyl)thio]butanedioic acid: Shares structural similarities but differs in its sulfur-containing side chain.
Uniqueness
2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in various scientific disciplines.
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-9(11(15)16)5-7-2-1-3-8(4-7)6-10(14)12(17)18/h1-4,9-10H,5-6,13-14H2,(H,15,16)(H,17,18) |
InChI Key |
DZCMRCRDZVWADN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CC(C(=O)O)N)CC(C(=O)O)N |
Origin of Product |
United States |
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